Sodium tetraethylborate
Description
Properties
IUPAC Name |
sodium;tetraethylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBMTRYJRHYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(CC)(CC)CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165859 | |
| Record name | Sodium tetraethylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, off-white, or yellow crystals; [Alfa Aesar MSDS] | |
| Record name | Sodium tetraethylborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
15523-24-7 | |
| Record name | Sodium tetraethylborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015523247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tetraethylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetraethylborate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Solvent Selection
Solvent-free reactions are feasible but yield lower quantities due to inefficient mixing. Cyclohexane improves product isolation by dissolving intermediates while precipitating NaB(Et)₄.
Temperature Profile
The exothermic reaction requires careful temperature control. Automated jacketed reactors are recommended to maintain 190±5°C, minimizing thermal degradation.
Stoichiometric Considerations
A slight excess of triethylborane (1.3:1 molar ratio relative to NaOCH₃) maximizes conversion, as excess alkoxide may lead to sodium borate impurities.
Product Isolation and Purification
Post-reaction, the mixture is cooled to ambient temperature, and sodium tetraethylborate is isolated via:
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Filtration : Removing insoluble NaB(Et)₄ from the solvent phase.
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Aqueous Washing : Dissolving the product in water and precipitating impurities with cesium fluoride.
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Crystallization : Recrystallization from toluene or petroleum ether yields high-purity crystals.
Analytical Characterization
This compound is characterized by:
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Purity : Commercial grades range from 97% to 99.999%, verified by atomic absorption spectroscopy.
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Solubility : Decomposes in water but is stable in dry hydrocarbons.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 180–200°C | Maximizes kinetics |
| Solvent | Cyclohexane | Enhances product isolation |
| Molar Ratio (Et₃B:NaOCH₃) | 1.3:1 | Balances reactant excess |
| Atmosphere | Nitrogen | Prevents oxidation |
Table 2: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Melting Point | 140–142°C | |
| Purity (Commercial) | 97–99.999% | |
| Sensitivity | Air/moisture-sensitive |
Industrial and Laboratory-Scale Considerations
Scientific Research Applications
Chemical Applications
1. Derivatization Agent in Analytical Chemistry
Sodium tetraethylborate serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis. It is particularly useful for the detection of organotin, lead, and mercury compounds. The derivatization process enhances the volatility and stability of these compounds, facilitating their analysis.
- Case Study : In a study analyzing environmental samples for organotin compounds, this compound was utilized to convert these compounds into more detectable forms, resulting in improved sensitivity and specificity in GC-MS analyses .
2. Synthesis of Boron-Containing Compounds
The compound is employed in the synthesis of various boron-containing chemicals. Its ability to transfer ethyl groups efficiently makes it a crucial reagent in organic synthesis.
- Data Table: Comparison of Derivatization Agents
| Agent | Target Compounds | Advantages |
|---|---|---|
| This compound | Organotin, Lead, Mercury | High reactivity, effective derivatization |
| Sodium Tetraphenylborate | Organotin | Less reactive than tetraethyl variant |
| Triethylborane | Various hydrocarbons | Used as ignition source |
Biological Applications
1. Role in Protein Chemistry
This compound plays a significant role in biochemical reactions involving protein synthesis. It is particularly noted for its function in the desulfurization of cysteine residues within proteins.
- Mechanism : The compound acts as an alkylating agent that facilitates the reductive desulfurization process, converting alkyl thiols into alkanes. This reaction is crucial for modifying protein structures and enhancing their functionalities .
2. Research in Boron Neutron Capture Therapy (BNCT)
In medical research, this compound has been investigated for its potential applications in boron neutron capture therapy for cancer treatment. This therapy exploits the unique properties of boron to selectively target cancer cells while minimizing damage to surrounding healthy tissues.
- Research Findings : Studies have shown that boron-containing compounds can enhance the efficacy of neutron capture therapy by improving the localization of boron within tumor cells .
Industrial Applications
1. Chemical Production
This compound is utilized in various industrial processes that require ethylation or incorporation of boron into products. Its high reactivity allows for efficient chemical transformations.
Mechanism of Action
The mechanism of action of sodium tetraethylborate involves the transfer of ethyl groups to target molecules. This process is facilitated by the boron atom, which acts as a central hub for the ethyl groups. The compound’s reactivity is due to the presence of the boron-sodium bond, which can easily break and form new bonds with other molecules. This makes this compound an effective ethylating agent in various chemical reactions.
Comparison with Similar Compounds
Critical Considerations
- Toxicity and Cost : NaBEt₄ is expensive and toxic, limiting its use in large-scale environmental monitoring .
- Matrix Interference : Complex matrices (e.g., sediments) reduce NaBEt₄ efficiency due to side reactions with organic matter .
- Emerging Alternatives : Tetrabutylammonium-tetrabutylborate and phenylenediamine derivatives are being explored for selenium speciation, offering lower reactivity but better aqueous stability .
Biological Activity
Sodium tetraethylborate (NaBEt₄) is an organoboron compound known for its reactivity and utility in various chemical applications, particularly in the derivatization of organotin compounds. This article explores its biological activity, including its toxicological profile, applications in analytical chemistry, and potential environmental impacts.
- Chemical Formula : NaBEt₄
- CAS Number : 15523-24-7
- Molecular Weight : 186.23 g/mol
- Appearance : White solid, sensitive to air and moisture, and classified as a pyrophoric substance.
Biological Activity Overview
This compound primarily serves as a derivatizing agent in analytical chemistry. Its biological activity is largely indirect, influencing the detection and quantification of other compounds rather than exhibiting inherent biological effects. Below are key areas of interest regarding its biological activity:
1. Toxicological Profile
The toxicological properties of this compound have not been extensively studied. However, it is recognized as potentially hazardous due to its reactivity and the nature of organoboron compounds:
- Reactivity : Reacts violently with water, releasing flammable gases.
- Toxicity Data : Limited data available; classified under safety data sheets as having unknown toxicological properties for specific exposure routes .
2. Applications in Derivatization
This compound is widely used for the derivatization of organotin compounds, which are known for their toxicity and environmental persistence. The derivatization process enhances the volatility of these compounds, facilitating their detection via gas chromatography (GC).
| Compound Type | Derivatization Reaction | Resulting Product |
|---|---|---|
| Organotin Compounds | Octyltin trichloride + NaBEt₄ | Volatile ethylated products |
| Lead Compounds | Lead acetate + NaBEt₄ | Ethylated lead derivatives |
| Mercury Compounds | Mercury chloride + NaBEt₄ | Ethylated mercury derivatives |
3. Environmental Impact
The use of this compound in environmental analyses has raised concerns regarding the persistence and bioaccumulation of organotin compounds:
- Bioaccumulation : Organotin compounds can accumulate in aquatic organisms, leading to toxic effects on marine life and potential entry into the human food chain .
- Regulatory Status : Due to the toxicity associated with organotin compounds, regulatory measures have been implemented to limit their use in many countries.
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in various analytical methods:
Q & A
Q. Methodological Insight :
- Step 1 : Adjust sample pH to ~4.0 using acetate buffer to optimize ethylation efficiency.
- Step 2 : Add NaBEt₄ (typically 1–2% w/v) to the aqueous sample for in situ derivatization.
- Step 3 : Extract derivatives using organic solvents (e.g., hexane or isooctane) and analyze via GC .
Basic: How should this compound be stored and handled to ensure stability?
NaBEt₄ is highly sensitive to moisture and oxygen, requiring strict storage conditions.
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen or argon) at temperatures ≤4°C.
- Handling : Prepare fresh derivatization solutions daily to avoid decomposition. Clumping or yellowing indicates degradation, necessitating reagent replacement .
Validation Tip : Regularly test reagent purity by derivatizing certified reference materials (CRMs) and comparing recovery rates .
Basic: What are the standard derivatization protocols for organotin analysis using NaBEt₄?
A widely used protocol involves:
- Sample Preparation : Acid or alkaline extraction of organotins from matrices like sediments or sludge.
- Derivatization : Add NaBEt₄ (10 g/L in diethyl ether) to the aqueous phase, followed by agitation (30–60 min).
- Extraction : Use hexane or isooctane to isolate ethylated derivatives.
- Analysis : GC with flame photometric detection (FPD) or MS achieves detection limits as low as 0.25 µg/L for tributyltin .
Critical Parameters : pH (4.0–5.5), NaBEt₄ concentration, and extraction time significantly influence yield .
Advanced: How can derivatization conditions be optimized for complex matrices (e.g., sewage sludge)?
Experimental design methodologies (e.g., factorial designs) are used to evaluate factors like:
- Key Variables : Stirring time (extraction and derivatization), NaBEt₄ concentration, and pH.
- Optimization : For sewage sludge, a study identified optimal conditions as 30 min derivatization, 1.5% NaBEt₄, and pH 4.5, achieving >85% recovery for butyltins .
Case Study : In sediment analysis, an "extended NaBEt₄ method" with acetic acid leaching improved monobutyltin (MBT) recovery by 30% .
Advanced: How can researchers address low recovery rates of specific organometallic species (e.g., MBT)?
Low recovery rates often stem from matrix interference or species instability. Solutions include:
- Matrix Modification : Add chelators (e.g., EDTA) to reduce metal binding in sediments .
- Internal Standards : Spike deuterated analogs (e.g., D₃-MBT) to correct for extraction losses .
- Enhanced Extraction : Use microwave-assisted extraction or supercritical CO₂ with modifiers (e.g., methanol) for stubborn matrices .
Example : A modified NaBEt₄ protocol achieved 90% recovery for tributyltin (TBT) but only 33% for MBT, highlighting the need for species-specific adjustments .
Advanced: What validation methods ensure derivatization efficiency and data accuracy?
- Cross-Validation : Compare results with alternative derivatization reagents (e.g., sodium tetraphenylborate) or detection methods (e.g., HPLC-ICP-MS) .
- CRM Analysis : Use certified reference materials (e.g., sediment CRM 462) to verify recovery rates and precision .
- Isotopic Dilution : Employ deuterated NaBEt₄ (DSTEB) to track derivatization efficiency and correct for matrix effects .
Data Contradiction Resolution : Discrepancies in recovery rates between species (e.g., MBT vs. TBT) require re-evaluating extraction pH, derivatization time, or reagent stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
